molecular formula C15H18N2O2 B12821431 5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one

5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12821431
M. Wt: 258.32 g/mol
InChI Key: XSWAHJWUTJSELS-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with methyl, phenyl, and pivaloyl groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with pivaloyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pivaloyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones and dihydropyrazolones, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress and inflammation pathways. It can cross the blood-brain barrier due to its lipophilic nature, making it a potential candidate for treating neurological conditions .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: A closely related compound with similar chemical properties.

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in various therapeutic applications.

    4-Acetyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Another derivative with potential biological activities

Uniqueness

5-Methyl-2-phenyl-4-pivaloyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique pivaloyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

4-(2,2-dimethylpropanoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C15H18N2O2/c1-10-12(13(18)15(2,3)4)14(19)17(16-10)11-8-6-5-7-9-11/h5-9,12H,1-4H3

InChI Key

XSWAHJWUTJSELS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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